NBI-74330 -

NBI-74330

Catalog Number: EVT-7961029
CAS Number:
Molecular Formula: C32H27F4N5O3
Molecular Weight: 605.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

NBI-74330 was developed as part of research aimed at targeting inflammatory diseases. Its chemical structure is defined by the IUPAC name: N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide. This compound belongs to the class of small molecules and has been characterized for its pharmacological properties against CXCR3 .

Synthesis Analysis

The synthesis of NBI-74330 involves several steps that utilize established methodologies in organic chemistry. The compound is derived from a quinazolinone scaffold, which has been shown to possess significant activity against the CXCR3 receptor.

Technical Details

The synthesis typically follows these general steps:

  1. Formation of the Core Structure: The initial step involves constructing the pyrido[2,3-d]pyrimidine framework, which serves as the backbone for further functionalization.
  2. Introduction of Substituents: The ethoxyphenyl and trifluoromethylphenyl groups are introduced through electrophilic aromatic substitution reactions.
  3. Final Modifications: The acetamide group is added to complete the structure, often through acylation techniques.

The specific conditions for each reaction, such as temperature, solvent choice, and reaction time, are optimized to yield high purity and yield of NBI-74330 .

Molecular Structure Analysis

The molecular structure of NBI-74330 reveals several key features that contribute to its function as a CXCR3 antagonist:

  • Core Structure: The compound features a pyrido[2,3-d]pyrimidine core that is essential for binding to the receptor.
  • Functional Groups: The presence of an ethoxy group and a trifluoromethyl group enhances the lipophilicity and selectivity of the compound.
  • Binding Interactions: Structural studies suggest that NBI-74330 occupies the orthosteric binding pocket of CXCR3, competing with natural ligands like CXCL11 .

Relevant Data

The molecular formula for NBI-74330 is C₁₈H₁₈F₃N₃O, with a molecular weight of approximately 363.35 g/mol. Its three-dimensional conformation allows for effective interaction with the receptor's active site.

Chemical Reactions Analysis

NBI-74330 undergoes various chemical reactions during its metabolic processing in biological systems:

  1. Metabolism: In vivo studies have shown that NBI-74330 is metabolized to form several metabolites, including an N-oxide derivative that retains antagonist activity against CXCR3.
  2. Binding Assays: Radioligand binding assays have been utilized to evaluate the affinity of NBI-74330 for CXCR3, demonstrating its efficacy in inhibiting receptor activation by endogenous ligands .

Technical Parameters

The binding affinity (pK_B value) for NBI-74330 has been reported at approximately 6.36 in plasma conditions, indicating significant potency in physiological environments .

Mechanism of Action

NBI-74330 functions primarily as an antagonist by preventing the activation of CXCR3 by its natural ligands.

Detailed Description

  1. Receptor Binding: Upon administration, NBI-74330 binds competitively to the CXCR3 receptor.
  2. Inhibition of Signaling Pathways: This binding inhibits downstream signaling pathways associated with inflammatory responses, such as calcium flux and cellular migration.
  3. Impact on Cell Function: Studies have shown that treatment with NBI-74330 leads to decreased surface expression of CXCR3 on activated T cells, effectively reducing their migratory capacity towards inflammatory sites .
Physical and Chemical Properties Analysis

NBI-74330 exhibits several notable physical and chemical properties:

  • Solubility: The compound shows moderate solubility in organic solvents like dimethyl sulfoxide but lower solubility in water.
  • Stability: It is stable under standard laboratory conditions but may undergo oxidation in the presence of strong oxidizing agents.

Relevant Data

The melting point and specific optical rotation data have not been extensively published but are critical for characterizing purity and identity during synthesis.

Applications

NBI-74330 has significant potential applications in various scientific fields:

  1. Pharmacology: As a selective antagonist for CXCR3, it can be utilized in studies aimed at understanding inflammatory diseases such as asthma, rheumatoid arthritis, and multiple sclerosis.
  2. Drug Development: Its properties make it a candidate for developing new therapies targeting immune-mediated conditions where CXCR3 plays a critical role.
  3. Research Tool: In vitro assays using NBI-74330 can help elucidate mechanisms underlying T cell migration and activation in response to chemokines.
Molecular Pharmacology of NBI-74330 as a CXCR3 Antagonist

Structural Determinants of CXCR3 Receptor Binding and Antagonism

NBI-74330 ((R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide) is a high-affinity, selective antagonist of the CXC chemokine receptor 3 (CXCR3), a class A G-protein-coupled receptor (GPCR). Its binding site resides within the transmembrane (TM) helices of CXCR3, particularly engaging the minor pocket formed by TM2, TM3, and TM7. Key residues critical for binding include:

  • W2.60: Forms π-π stacking with the azaquinazolinone core of NBI-74330 [1] [8].
  • D2.63: Stabilizes the protonated amine of the ligand via electrostatic interactions [1].
  • Y7.43: Hydrogen-bonds with the ligand’s carbonyl group and participates in hydrophobic packing [1] [8].
  • F3.32 and S7.39: Contribute to hydrophobic interactions and hydrogen bonding, respectively [1].

Structural studies reveal that NBI-74330 occupies a pocket distinct from but overlapping with the orthosteric chemokine-binding site. Its trifluoromethyl and fluoro-substituted benzene ring extends toward TM1 (Y1.39), while the ethoxyphenyl group anchors near TM7 [8]. This positioning sterically hinders chemokine access while stabilizing an inactive receptor conformation.

Table 1: Key Binding Residues for NBI-74330 in CXCR3

ResidueTransmembrane HelixInteraction TypeFunctional Role
W2.60TM2π-π stackingAnchors azaquinazolinone core
D2.63TM2ElectrostaticStabilizes protonated amine
Y7.43TM7H-bonding/hydrophobicBinds carbonyl; stabilizes conformation
S7.39TM7H-bondingCoordinates pyridinylmethyl group
F3.32TM3Hydrophobic packingEnhances binding affinity

Affinity profiling shows NBI-74330 inhibits ¹²⁵I-CXCL10 and ¹²⁵I-CXCL11 binding with Ki values of 1.5 nM and 3.2 nM, respectively, underscoring its potency [4] [5]. Compared to antagonists like VUF11211, which spans both minor and major TM pockets, NBI-74330’s compact binding allows greater selectivity [1].

Mechanisms of Competitive and Noncompetitive Inhibition in CXCR3-Mediated Signaling

NBI-74330 exhibits complex inhibitory mechanisms across CXCR3-mediated signaling pathways:

Competitive Inhibition

  • Orthosteric Competition: NBI-74330 partially overlaps with the N-terminal chemokine-binding site. Mutagenesis of residues Y1.39 and Y7.43 disrupts both chemokine and antagonist binding, indicating shared molecular contacts [8].
  • Calcium Mobilization: It competitively inhibits CXCL10/CXCL11-induced Ca²⁺ flux (IC₅₀ = 7 nM) by blocking Gαq-coupled signaling [4] [5].

Noncompetitive and Functional Antagonism

  • GTPγS Binding: NBI-74330 suppresses CXCL11-induced [³⁵S]GTPγS incorporation (IC₅₀ = 5.5 nM), confirming interference with Gαi activation [5].
  • Chemotaxis: Inhibits T-cell migration toward CXCL11 (IC₅₀ = 3.9 nM) without affecting CCR7- or CXCR4-mediated chemotaxis, highlighting receptor specificity [3] [5].
  • Biased Signaling: Causes rightward shifts in CXCL11 concentration-response curves without reducing maximal efficacy, indicating allosteric modulation of ligand efficacy rather than direct competition [4] [5].

Table 2: Pharmacological Profile of NBI-74330

Assay SystemLigand/PathwayKi/IC50Mechanism
Radioligand binding (CXCR3-CHO)¹²⁵I-CXCL101.5 nMCompetitive displacement
Radioligand binding (CXCR3-CHO)¹²⁵I-CXCL113.2 nMCompetitive displacement
Ca²⁺ mobilization (RBL cells)CXCL10/CXCL117 nMCompetitive inhibition
[³⁵S]GTPγS binding (H9 cells)CXCL115.5 nMi uncoupling
ChemotaxisCXCL113.9 nMFunctional antagonism

Allosteric Modulation of Chemokine-Induced G-Protein Coupled Receptor Activation

NBI-74330 acts as a negative allosteric modulator (NAM) of CXCR3, altering receptor dynamics without fully occluding chemokine binding:

  • Allosteric Binding Confirmation: Mutagenesis of residues critical for NBI-74330 binding (e.g., W2.60A, Y7.43A) abolishes antagonist activity but leaves CXCL11 binding unaffected, confirming distinct but overlapping sites [1].
  • Modulation of Chemokine Kinetics: NBI-74330 slows CXCL11 dissociation (t½ increased 2-fold), indicating stabilization of an inactive receptor state that impedes chemokine efficacy [1] [7].
  • Receptor Conformational Arrest: Cryo-EM studies of CXCR3 bound to analogs like AMG487 (structurally similar to NBI-74330) reveal that antagonists lock TM helices in an inactive conformation. TM6 remains inward, preventing Gαi engagement, while TM7 shifts to accommodate the ligand [8].

Notably, NBI-74330’s trifluoromethyl group enhances hydrophobic interactions with TM1/TM7, a feature shared with CCR2 antagonists (MK-0812) but distinct from CXCR4/CCR5 inhibitors [8]. This unique binding topology enables subtype-selective allostery.

Table 3: Allosteric Modulation Profiles of CXCR3 Antagonists

AntagonistBinding PocketEffect on Chemokine DissociationReceptor Conformation Stabilized
NBI-74330Minor pocket (TM2/TM3/TM7)Slows CXCL11 dissociationInactive (TM6 inward)
AMG487Overlaps NBI-74330 siteNot reportedInactive (similar to NBI-74330)
VUF11211Minor + major pockets (TM1-TM7)Minimal kinetic effectPartial activation

Properties

Product Name

NBI-74330

IUPAC Name

N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide

Molecular Formula

C32H27F4N5O3

Molecular Weight

605.6 g/mol

InChI

InChI=1S/C32H27F4N5O3/c1-3-44-24-11-9-23(10-12-24)41-30(39-29-25(31(41)43)7-5-15-38-29)20(2)40(19-22-6-4-14-37-18-22)28(42)17-21-8-13-27(33)26(16-21)32(34,35)36/h4-16,18,20H,3,17,19H2,1-2H3/t20-/m1/s1

InChI Key

XMRGQUDUVGRCBS-HXUWFJFHSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.